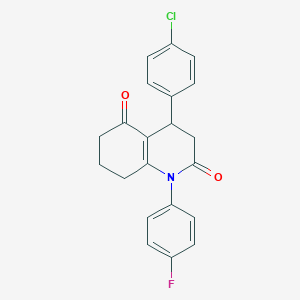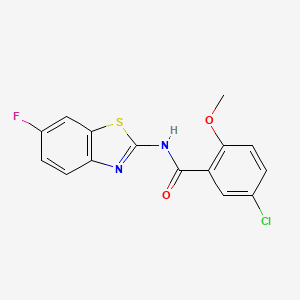![molecular formula C30H32N4O B11495310 4-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11495310.png)
4-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
准备方法
合成路线和反应条件: 4-(4-叔丁基苯基)-N-(2,4-二甲基苯基)-2-甲基-1,4-二氢嘧啶并[1,2-a]苯并咪唑-3-甲酰胺的合成通常涉及多步有机反应。 一种常用的方法是铃木-宫浦交叉偶联反应,该反应涉及在钯催化剂存在下芳基卤化物与芳基硼酸的偶联 。反应条件通常包括使用碳酸钾作为碱,异丙醇作为溶剂,反应混合物在回流条件下搅拌一段时间。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高合成效率和产率。此外,优化反应条件,例如温度、压力
化学反应分析
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: A simpler compound with similar aromatic substituents.
Methanimidamide, N-(2,4-dimethylphenyl)-N’-methyl-: Shares the 2,4-dimethylphenyl group but has a different core structure.
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide: Contains the 2,4-dimethylphenyl group and an acetamide moiety.
Uniqueness
N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE is unique due to its complex structure, which combines multiple aromatic and heterocyclic rings. This complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.
属性
分子式 |
C30H32N4O |
|---|---|
分子量 |
464.6 g/mol |
IUPAC 名称 |
4-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C30H32N4O/c1-18-11-16-23(19(2)17-18)32-28(35)26-20(3)31-29-33-24-9-7-8-10-25(24)34(29)27(26)21-12-14-22(15-13-21)30(4,5)6/h7-17,27H,1-6H3,(H,31,33)(H,32,35) |
InChI 键 |
UXVUKBKMLMUEKL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=C(C=C5)C(C)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]thiophene-2-carboxamide](/img/structure/B11495232.png)
![{4-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11495240.png)
![3-[5-(2,5-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11495245.png)
![N-benzyl-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11495253.png)

![Methyl 2-({[4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11495268.png)

![[1,3,5]Triazine-2-carboxamidine, N-hydroxy-4-methoxy-6-(pyrrolidin-1-yl)-](/img/structure/B11495287.png)
![(4-chlorophenyl)[1-(4-chlorophenyl)-1H-pyrazolo[3,4-b]quinoxalin-3-yl]methanone](/img/structure/B11495294.png)
![N-(3'-acetyl-1-ethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11495301.png)
![3-[4-(1H-pyrrol-1-yl)phenyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11495306.png)
![4-amino-10-oxo-8-pyridin-3-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11495318.png)
![4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile](/img/structure/B11495324.png)
